molecular formula C15H14BrNO2 B2807648 N-benzyl-5-bromo-2-methoxybenzamide CAS No. 831252-42-7

N-benzyl-5-bromo-2-methoxybenzamide

Cat. No.: B2807648
CAS No.: 831252-42-7
M. Wt: 320.186
InChI Key: WENCDHONKGDOKY-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2-methoxybenzamide: is an organic compound with the molecular formula C14H12BrNO2 It is a derivative of benzamide, featuring a benzyl group, a bromine atom at the 5-position, and a methoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-bromo-2-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

    Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide to form the final product, this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-benzyl-5-bromo-2-methoxybenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group and the benzyl moiety.

    Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: Products are 5-bromo-2-methoxybenzoic acid and benzylamine.

Scientific Research Applications

Chemistry: N-benzyl-5-bromo-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors.

Industry: The compound finds applications in material science, particularly in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2-methoxybenzamide largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The benzyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

    5-Bromo-2-methoxybenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a benzamide group.

    N-benzyl-5-bromo-2-methoxybenzenesulfonamide: Contains a sulfonamide group in place of the amide group.

    5-Bromo-2-methoxybenzoic acid: Lacks the benzyl group and amide functionality.

Uniqueness: N-benzyl-5-bromo-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl group, bromine atom, and methoxy group provides a distinct profile that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

N-benzyl-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENCDHONKGDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice bath cooled mixture of 5-bromo-2-methoxybenzoic acid (439 mg, 1.9 mmol) in 1:1 CH2Cl2:DMF (4 mL) was added benzylamine (0.228 mL, 2.1 mmol), EDCI (438 mg, 2.3 mmol), HOBt (311 mg, 2.3 mmol) and NEtiPr2 (0.496 mL, 2.85 mmol). The mixture was then stirred at room temperature until the reaction was complete. Extractive work up with ethyl acetate, washing with saturated aqueous NaHCO3, H2O, saturated aqueous KHSO4 and brine, gave the title compound (550 mg) after isolation which was carried forward without purification. LCMS (M+H)+ 320, 322.
Quantity
439 mg
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
0.228 mL
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reactant
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Quantity
438 mg
Type
reactant
Reaction Step Two
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311 mg
Type
reactant
Reaction Step Two
Quantity
0.496 mL
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reactant
Reaction Step Two
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Quantity
4 mL
Type
solvent
Reaction Step Two

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